molecular formula C14H16F6N2O2 B4941708 1-(4-Butoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea

1-(4-Butoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea

Cat. No.: B4941708
M. Wt: 358.28 g/mol
InChI Key: DEYNFDOZUZZQLL-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea typically involves the reaction of 4-butoxyaniline with an isocyanate derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents and solvents used in this synthesis include:

  • 4-Butoxyaniline
  • Isocyanate derivative (e.g., 1,1,1,3,3,3-hexafluoropropyl isocyanate)
  • Solvents such as dichloromethane or toluene
  • Catalysts like triethylamine or pyridine

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea
  • 1-(4-Ethoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea
  • 1-(4-Propoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea

Comparison

Compared to these similar compounds, 1-(4-Butoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea may exhibit unique properties due to the presence of the butoxy group. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F6N2O2/c1-2-3-8-24-10-6-4-9(5-7-10)21-12(23)22-11(13(15,16)17)14(18,19)20/h4-7,11H,2-3,8H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYNFDOZUZZQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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